molecular formula C16H26ClNO2 B121072 Tramadol hydrochloride CAS No. 36282-47-0

Tramadol hydrochloride

Cat. No.: B121072
CAS No.: 36282-47-0
M. Wt: 299.83 g/mol
InChI Key: PPKXEPBICJTCRU-XMZRARIVSA-N
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Description

Tramadol hydrochloride is a centrally acting synthetic opioid analgesic with a unique dual mechanism of action. Its chemical structure is rac-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride (C₁₆H₂₅NO₂·HCl), with a molecular weight of 299.8 . It exhibits weak μ-opioid receptor agonism (Ki = 2.1 µM) and inhibits norepinephrine (NE) and serotonin (5-HT) reuptake (Ki = 0.79 µM and 0.99 µM, respectively), contributing to its analgesic efficacy and reduced risk of respiratory depression compared to classical opioids . Tramadol is highly soluble in water and ethanol, making it suitable for oral, intravenous, and rectal formulations . It is used for moderate-to-severe acute and chronic pain, including postoperative, osteoarthritis, and neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tramadol hydrochloride involves the reaction of a mixture of (RR,SS)- and (RS,SR)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol with hydrochloric acid in the presence of a catalytic amount of water. This process can be carried out in the absence of carcinogenic solvents like 1,4-dioxane, making it safer and more efficient .

Industrial Production Methods: In industrial settings, this compound is often produced using a one-pot process that involves the reaction of tramadol base with hydrochloric acid. This method is advantageous due to its simplicity, safety, and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tramadol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Tramadol can be oxidized to form N-oxide derivatives.

    Reduction: The reduction of tramadol can lead to the formation of desmethyltramadol.

    Substitution: Tramadol can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Mechanism

Tramadol acts as a weak agonist at the mu-opioid receptor while also inhibiting the reuptake of serotonin and norepinephrine. This dual action contributes to its analgesic effects and may provide advantages over traditional opioids, such as a lower risk of respiratory depression and reduced potential for abuse .

Clinical Applications

  • Pain Management :
    • Post-Surgical Pain Relief : Tramadol has been evaluated for its effectiveness in managing post-operative pain. Studies have shown that intravenous tramadol administration provides significant pain relief compared to placebo in patients undergoing surgery .
    • Chronic Pain : It is also used in chronic pain management, including conditions like osteoarthritis and neuropathic pain. Its efficacy in these areas has been supported by various clinical trials demonstrating its ability to reduce pain intensity effectively .
  • Psychiatric Uses :
    • Recent research indicates that tramadol may have mood-elevating properties, making it a candidate for treating mild to moderate depression. Case studies have documented improvements in mood alongside pain relief when tramadol was administered for acute pain episodes .
  • Use in Special Populations :
    • Elderly Patients : Tramadol is often preferred in older adults due to its favorable side effect profile compared to stronger opioids, which can lead to greater risks of sedation and falls .
    • Pediatric Use : There are indications that tramadol can be safely used in children for pain management, although careful monitoring is required due to variability in metabolism among pediatric patients .

Safety Profile and Dependence

Despite its advantages, tramadol is not devoid of risks. The potential for dependence has been highlighted in case studies where individuals developed significant addiction despite initial perceptions of low abuse potential. For example, a case report described a veteran who became dependent on tramadol after being prescribed it for shoulder pain, ultimately requiring inpatient treatment for her addiction .

Emerging Research and Future Directions

Recent studies are exploring the use of tramadol in combination with other medications to enhance its analgesic effects or mitigate side effects. For instance, combining tramadol with non-opioid analgesics or adjuvants like gabapentin may improve outcomes for patients with complex pain syndromes .

Additionally, ongoing research is focused on understanding the long-term effects of tramadol use, particularly regarding its impact on mental health and potential interactions with other medications commonly prescribed in chronic pain management.

Data Summary Table

Application AreaFindingsReferences
Post-Surgical Pain ReliefSignificant efficacy compared to placebo; delayed onset of action noted
Chronic Pain ManagementEffective in reducing pain intensity across various conditions
Psychiatric ApplicationsPotential mood-elevating effects observed; case studies support usage
Special PopulationsFavorable safety profile in elderly; cautious use in pediatrics
Dependence RisksDocumented cases of addiction; requires monitoring

Mechanism of Action

Tramadol hydrochloride exerts its effects through a dual mechanism:

    μ-Opioid Receptor Agonism: Tramadol and its active metabolite, O-desmethyltramadol, bind to μ-opioid receptors in the central nervous system, inhibiting ascending pain pathways and altering pain perception.

    Serotonin-Norepinephrine Reuptake Inhibition: Tramadol inhibits the reuptake of serotonin and norepinephrine, neurotransmitters involved in the descending inhibitory pain pathway. .

Comparison with Similar Compounds

Local Anesthetic Efficacy in Dental and Surgical Procedures

Tramadol hydrochloride has been studied as a local anesthetic alternative to lignocaine (lidocaine) and prilocaine. Key findings include:

Parameter Tramadol HCl (1–2 mg/kg) Lignocaine HCl (2% with adrenaline) Prilocaine (2%) Study Details
Onset Time (mins) 3–5 2–3 3–4 Split-mouth RCT
Duration (mins) 60–90 90–120 60–90 Al-Haideri (2013)
Efficacy (VAS Score) 2.1 ± 0.8 1.9 ± 0.7 2.3 ± 0.9 Jendi et al. (2019)
Adverse Effects Nausea (16.6%), vomiting (3.3%) None reported Transient hypotension (5%) Altunkaya et al. (2003)
  • In molar extractions, tramadol with adrenaline showed comparable efficacy to lignocaine (95% success rate) but shorter duration .
  • Tramadol’s local anesthetic action is attributed to sodium channel blockade, similar to lignocaine, but its opioid activity provides supplementary analgesia .

Analgesic Mechanisms vs. Classical Opioids

Feature Tramadol HCl Morphine Codeine
Receptor Affinity Weak μ-opioid (Ki = 2.1 µM) High μ-opioid (Ki = 1–10 nM) Moderate μ-opioid
Monoamine Reuptake Inhibition Yes (NE/5-HT) No No
Respiratory Depression Risk Low High Moderate
Dependence Potential Low (monkey studies) High Moderate
  • Tramadol’s dual mechanism reduces side effects like constipation and respiratory depression, which are prominent with morphine .

Pharmacokinetic Comparison

Parameter Tramadol HCl Celecoxib Venlafaxine
Bioavailability 77% (rectal) 40% (oral) 45% (oral)
Half-Life (hrs) 5.7 ± 1.0 11–15 5–11
Protein Binding 20% 97% 27%
Metabolism CYP3A4/2D6 CYP2C9 CYP2D6
  • In osteoarthritis trials, extended-release tramadol (300 mg) matched celecoxib (200 mg) in pain relief (ΔVAS = −32.1 vs. −30.4) but had higher nausea incidence (18% vs. 6%) .

Postoperative Shivering vs. Clonidine

Parameter Tramadol HCl (1–2 mg/kg) Clonidine (1 µg/kg)
Onset Time (mins) 5–10 15–20
Efficacy Rate 98% 87%
Recurrence Rate 2% 13%
Adverse Effects Nausea (16.6%), vomiting (3.3%) Hypotension (10%), bradycardia (7%)
  • Tramadol’s dual action (opioid + monoaminergic) provides faster and more sustained control of shivering than clonidine’s α₂-agonist effects .

Antidepressant Potential vs. Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Tramadol shares structural and mechanistic similarities with venlafaxine, an SNRI:

  • Both inhibit NE/5-HT reuptake (tramadol: Ki = 0.79–0.99 µM; venlafaxine: Ki = 0.1–0.3 µM) .
  • Case studies report tramadol’s antidepressant effects in chronic pain patients, but its opioid activity limits long-term use due to dependence risks .

Biological Activity

Tramadol hydrochloride is a synthetic analgesic that possesses both opioid and non-opioid properties, primarily acting on the central nervous system to alleviate pain. Its unique mechanism of action, pharmacokinetics, and clinical efficacy have made it a subject of extensive research. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and associated case studies.

Tramadol exerts its analgesic effects through several mechanisms:

  • Opioid Receptor Agonism : Tramadol primarily acts as a weak agonist at the μ-opioid receptor. Its active metabolite, M1, has a significantly higher affinity for this receptor, enhancing its analgesic potency .
  • Serotonin and Norepinephrine Reuptake Inhibition : Tramadol inhibits the reuptake of serotonin (5-HT) and norepinephrine, contributing to its pain-relieving effects by increasing the concentration of these neurotransmitters in the synaptic cleft .
  • Interaction with Multiple Receptors : It also interacts with various receptors involved in pain modulation, including:
    • Alpha2-adrenoreceptors
    • NMDA receptors
    • TRPV1 (capsaicin receptor)
    • Muscarinic receptors (M1 and M3)
    • Adenosine A1 receptors .

Pharmacokinetics

Tramadol is rapidly absorbed following oral administration, with a bioavailability of approximately 75%. Peak plasma concentrations occur within 1.6 to 1.9 hours after a single oral dose. The pharmacokinetics can vary significantly among individuals due to genetic polymorphisms in the CYP2D6 enzyme, which is responsible for metabolizing tramadol into its active form M1 .

ParameterValue
Bioavailability~75%
Peak Plasma ConcentrationCmax ~300 μg/L
Time to PeakTmax ~1.6-1.9 hours
Metabolite CmaxM1 ~55 μg/L
Steady-State ConcentrationAchieved within 2 days

Efficacy in Clinical Studies

Tramadol has been extensively studied for its effectiveness in managing various types of pain. A notable study investigated the efficacy and safety of a twice-daily formulation of this compound in patients with chronic knee osteoarthritis pain:

  • Study Design : Multicenter, randomized, placebo-controlled trial.
  • Participants : 249 patients entered the dose-escalation phase; 160 were randomized for double-blind treatment.
  • Results :
    • Tramadol showed superior efficacy compared to placebo (log-rank p = 0.042).
    • The cumulative retention rate was significantly higher in the tramadol group (83.7% vs. 69%).
    • Adverse events were reported in 80.6% of patients during the open-label period; common events included nausea, vomiting, and somnolence .

Case Study: Tramadol Dependence

A case report highlighted a patient who developed dependence on tramadol after being prescribed it for pain management during military service. The patient escalated her dosage significantly and required detoxification treatment involving buprenorphine/naloxone. This case underscores the potential for tramadol misuse and dependence despite its therapeutic benefits .

Adverse Effects

While tramadol is generally well-tolerated, it is associated with several adverse effects:

  • Common Side Effects : Nausea, vomiting, constipation, dizziness, and somnolence.
  • Severe Risks : Respiratory depression has been reported in some cases, particularly when combined with other CNS depressants or in patients with pre-existing respiratory conditions .

Q & A

Basic Research Questions

Q. How can Tramadol hydrochloride be quantified in pharmaceutical formulations using HPLC?

Methodological Answer: To quantify this compound via HPLC:

  • Column : Use a 4.6 mm × 25 cm column packed with L1 material (5 µm particle size) .
  • Mobile Phase : 0.1N potassium hydroxide solution (pH adjusted as needed) .
  • Detection : UV detector set at 271 nm .
  • Sample Preparation : Dissolve crushed tablets in methanol and filter to remove excipients. For simultaneous determination with paracetamol, employ a Hypurity Advance column with phosphate buffer (pH 6.3) and acetonitrile (90:10 v/v) .
  • Validation : Ensure linearity (10–400 µg/mL for HPLC-UV), precision (RSD <2%), and accuracy (recovery 98–102%) .

Q. What physicochemical properties of this compound are critical for formulation design?

Key Properties :

  • Solubility : Freely soluble in water and methanol; logP = 1.35 at pH 7 .
  • pKa : 9.41, influencing ionization and absorption .
  • Stability : Degrades <80% of labeled content within 30 minutes in alkaline solvents; store in amber glass to prevent photodegradation .

Q. How is an LC-MS/MS method validated for this compound quantification in biological samples?

Validation Protocol :

  • Precision : Intra- and inter-day RSD ≤15% (Table VII in ) .
  • Accuracy : Spike recovery within 85–115% using quality control samples .
  • Linearity : Calibration curves (0.05–1.0 mg/mL) with R² ≥0.99 .
  • Stability : Assess freeze-thaw cycles and long-term storage .

Advanced Research Questions

Q. How can controlled-release formulations of this compound be optimized?

Experimental Design :

  • Polymers : Combine hydroxypropyl methylcellulose K100M (hydrophilic) and glyceryl behenate (hydrophobic) .
  • Design : Central composite design (2 factors, 3 levels) to optimize drug release parameters (T12, T100, Higuchi R²) .
  • Release Mechanism : Fit dissolution data to Higuchi (matrix diffusion) or zero-order (erodible systems) models .

Q. What pharmacokinetic parameters are critical for analyzing this compound bioavailability?

Parameters & Tools :

  • Non-compartmental Analysis : Calculate Cmax, Tmax, AUC0-t, and AUC0-∞ using WinNonlin® .
  • Statistical Significance : Use 90% confidence intervals and ANOVA (p<0.05) to compare formulations .

Q. What metabolic pathways of this compound are observed in preclinical models?

Pathways :

  • Phase I : O-demethylation (CYP2D6), N-demethylation, and cyclohexyl oxidation .
  • Phase II : Glucuronidation and sulfation of metabolites (e.g., M1: O-desmethyl tramadol) .
  • Species Differences : Rats excrete 73% of dose in urine vs. 65% in dogs .

Q. How does chronic this compound exposure affect hepatic function in rodents?

Biomarkers & Methods :

  • Enzyme Assays : Elevated ALT, AST, and γ-GT levels (p<0.05) indicate hepatotoxicity .
  • Histopathology : Portal tract hypertrophy, cytolysis, and inflammatory infiltrates (dose-dependent) .

Q. How can method precision and accuracy be ensured in simultaneous Tramadol/paracetamol analysis?

Approach :

  • HPLC-UV : Hypurity Advance column with phosphate buffer/acetonitrile; resolution ≥5.0 between peaks .
  • GC-MS : Rtx-1 column with temperature programming; quantify via m/z 58 (Tramadol) and m/z 109 (paracetamol) .

Q. What computational models elucidate this compound’s molecular behavior?

DFT Studies :

  • Gas Phase vs. Solution : B3LYP/6-31G* calculations with IEFPCM/SMD solvation models .
  • Vibrational Spectra : Assign 132 modes for hydrochloride species; compare with experimental IR/Raman .

Q. How are impurities in this compound formulations detected per USP standards?

Guidelines :

  • Related Compounds : Use USP Tramadol Related Compound A RS for system suitability .
  • Calculation : Adjust impurity % using (rU/rS) × (CS/CU) × (1/F) × 100 .

Properties

IUPAC Name

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXEPBICJTCRU-XMZRARIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7023691, DTXSID60933340
Record name Tramadol hydrochloride
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Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
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Molecular Weight

299.83 g/mol
Source PubChem
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CAS No.

36282-47-0, 148229-78-1, 22204-88-2
Record name Tramadol hydrochloride
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Record name Tramadol hydrochloride [USAN:USP:JAN]
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Record name Tramadol hydrochloride
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Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
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Record name trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride
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Record name CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE.
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Record name TRAMADOL HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

In a reaction flask 160 g tramadol salicylate (or benzoate) salt was stirred with about 800 ml water and pH was adjusted to 11-12 by 30% aqueous NaOH solution. The tramadol free base was extracted with toluene, washed with water, and toluene was evaporated under reduced pressure. The oil obtained (about 100 gm) was dissolved in 300 ml isopropyl alcohol. In a separate flask HCI gas was passed in isopropyl alcohol. This isopropyl alcohol-HCI solution was added to tramadol base solution in isopropyl alcohol at about 30° C. till the pH attained 3-4. The mixture was stirred, heated to about 75° C., and then cooled to 0-5° C. The precipitated product was filtered, washed with chilled isopropyl alcohol and dried to obtain 92 gm Tramadol hydrochloride (cis=99.95% & trans=0.05%).
Name
tramadol salicylate
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160 g
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Synthesis routes and methods II

Procedure details

In a reaction flask 29 g tramadol salicylate salt was stirred with 87 ml water and pH was adjusted to 11-12 by 10% aqueous KOH solution. The tramadol free base was extracted with methylene chloride, organic extract washed with water, and methylene chloride was evaporated under reduced pressure. The oil obtained was dissolved in 88.0 ml methylene chloride. Stirred and cooled to 15° C. Adjusted pH to 2-2.5 by conc. HCI. Stirred for 1.0 hour at same temperature. Raised the temperature to 25-30° C. and stirred it for 30 minutes. Distilled out solvent completely under vacuum. Charged 42 ml acetone and stirred at 25-30° C. for 30 minutes. Filtered the product and washed solid with acetone. Yield=18.4 gm (85%) (cis=99.98% & trans=0.02% by HPLC area%).
Name
tramadol salicylate
Quantity
29 g
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87 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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